Azithromycin C

Übersicht

Beschreibung

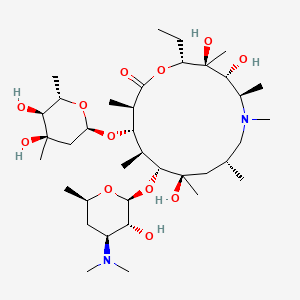

Azithromycin C is a macrolide antibiotic that belongs to the azalide subclass. It is a semi-synthetic derivative of erythromycin, characterized by a 15-membered ring structure with a methyl-substituted nitrogen atom incorporated into the lactone ring. This structural modification enhances its stability and broadens its spectrum of activity against various bacterial infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Azithromycin C is synthesized from erythromycin through a series of chemical reactionsThe reaction typically requires the use of solvents such as methanol and phosphate buffer, with the pH adjusted to around 8.9 using sodium hydroxide or ortho-phosphoric acid .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes to produce erythromycin, followed by chemical modification to introduce the nitrogen atom. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Azithromycin C undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Treatment of Bacterial Infections

Azithromycin is primarily prescribed for respiratory tract infections, including community-acquired pneumonia and sexually transmitted infections. Its effectiveness against pathogens such as Streptococcus pneumoniae and Chlamydia trachomatis has been well-documented. The drug's pharmacokinetic properties allow for once-daily dosing, enhancing patient compliance .

2. Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of Azithromycin, particularly in patients with chronic inflammatory diseases like cystic fibrosis and chronic obstructive pulmonary disease (COPD). Azithromycin has been shown to reduce pulmonary exacerbations and improve lung function by modulating immune responses. For instance, a meta-analysis demonstrated significant improvements in pulmonary function and quality of life among cystic fibrosis patients treated with long-term Azithromycin therapy .

3. Cardiovascular Applications

Azithromycin's potential in cardiovascular health has been explored in several studies. It has been hypothesized that the drug could reduce inflammation markers such as C-reactive protein and interleukins, potentially lowering cardiovascular event rates. In a clinical trial, Azithromycin was found to be well-tolerated, although it did not significantly reduce cardiovascular events compared to placebo .

Case Studies

1. Chronic Obstructive Pulmonary Disease (COPD)

A randomized controlled trial involving COPD patients indicated that Azithromycin therapy reduced the frequency of exacerbations and improved overall quality of life. The study emphasized its role in decreasing neutrophil influx and pro-inflammatory cytokine production in the lungs .

2. Acne Vulgaris Treatment

A case report documented a 41-year-old woman treated with Azithromycin for acne vulgaris who subsequently developed Clostridioides difficile infection after completing her antibiotic course. This highlights the need for careful management when prescribing antibiotics for non-bacterial infections, emphasizing the potential risks associated with repeated courses of Azithromycin .

Comparative Data Table

Wirkmechanismus

Azithromycin C exerts its effects by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, thereby preventing the assembly of the 50S ribosomal subunit and ultimately inhibiting bacterial protein synthesis. This mechanism of action makes it effective against a wide range of bacterial pathogens .

Vergleich Mit ähnlichen Verbindungen

- Erythromycin

- Clarithromycin

- Roxithromycin

Azithromycin C stands out due to its unique structural features and broad-spectrum activity, making it a valuable antibiotic in both clinical and research settings.

Biologische Aktivität

Azithromycin C is a macrolide antibiotic derived from erythromycin, known for its broad-spectrum antibacterial properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and relevant case studies.

This compound exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria. It binds to the 23S rRNA component of the bacterial 50S ribosomal subunit, obstructing the transpeptidation and translocation processes essential for protein synthesis. This action effectively halts bacterial growth and replication, making it a valuable therapeutic agent against various bacterial infections .

Key Characteristics:

- Affinity for Ribosomes: this compound has a strong affinity for bacterial ribosomes, which contributes to its broad-spectrum activity against Gram-positive and Gram-negative bacteria .

- Stability: Unlike its predecessor erythromycin, this compound is stable at low pH levels, leading to a longer half-life in serum and enhanced tissue concentrations .

Clinical Applications

This compound is utilized in treating a variety of infections, including respiratory tract infections, skin infections, and sexually transmitted diseases. Its immunomodulatory properties also make it beneficial in managing chronic inflammatory conditions.

Table 1: Common Clinical Uses of this compound

| Infection Type | Dosage Form | Typical Dosage |

|---|---|---|

| Respiratory Infections | Oral/IV | 500 mg once daily |

| Skin Infections | Oral | 250-500 mg daily |

| Acne Vulgaris | Oral | 500 mg three times weekly |

| Mycobacterial Infections (MAC) | Oral | 300-600 mg daily |

Case Study 1: Acne Vulgaris Treatment

A notable case involved a 41-year-old woman treated with this compound for acne vulgaris. After completing a six-week regimen, she developed Clostridium difficile infection, highlighting the potential side effects associated with antibiotic therapy. This case emphasizes the importance of monitoring for adverse effects during treatment .

Table 2: Summary of Case Study Findings

| Patient Profile | Treatment Regimen | Outcome |

|---|---|---|

| 41-year-old female | Azithromycin 500 mg three times weekly for 6 weeks | Developed C. difficile infection post-treatment |

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Antimicrobial Potency: Research demonstrated that this compound exhibits submicromolar antibacterial activity against pathogens like Streptococcus pneumoniae, outperforming some traditional antibiotics .

- Serum Interaction: The presence of serum significantly enhances the antimicrobial activity of this compound, reducing the minimum inhibitory concentration (MIC) against resistant strains such as E. coli and Staphylococcus aureus by up to 26-fold .

- Combination Therapy: Studies indicate that combining this compound with other antibiotics can potentiate its effects, particularly in resistant bacterial strains .

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70N2O12/c1-14-26-37(10,46)30(41)23(6)39(13)18-19(2)16-36(9,45)32(51-34-28(40)25(38(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-35(8,44)31(42)24(7)48-27/h19-32,34,40-42,44-46H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIIKRKARNTWPY-HOQMJRDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211068 | |

| Record name | Azithromycin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

735.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620169-47-3 | |

| Record name | Azithromycin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620169473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azithromycin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZITHROMYCIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H91YKC84DA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Azithromycin compare to other antibiotics in terms of cost-effectiveness for treating CAP?

A: A study [] comparing four treatment regimens for CAP found that the combination of Piperacillin Sodium/Sulbactam Sodium and Azithromycin (Group D) demonstrated the most favorable cost per unit effect compared to regimens using Mezlocillin sodium/Sulbactam sodium with either Azithromycin or Levofloxacin, or Piperacillin Sodium/Sulbactam Sodium with Levofloxacin. While the study acknowledged that the differences in total efficiency among the four groups were not statistically significant (P = 0.122), it highlighted the economic advantage of the Piperacillin Sodium/Sulbactam Sodium and Azithromycin combination for treating CAP.

Q2: Does the presence of cells in middle ear fluid affect Azithromycin concentration in patients with acute otitis media?

A: Research suggests that Azithromycin penetration into middle ear fluid (MEF) is positively influenced by the cell content []. This contrasts with ceftibuten and cefixime, which exhibit higher concentrations in cell-free MEF. This difference highlights the unique pharmacokinetic properties of Azithromycin and its interaction with cellular components in the MEF.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.